molecular formula C26H24N6O4 B2474814 6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1112024-97-1

6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

Cat. No. B2474814
CAS RN: 1112024-97-1
M. Wt: 484.516
InChI Key: DEUOIZNZUCVGER-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a sulfonamide group, and a 1,4-benzoxazine ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing nitrogen and oxygen atoms, which is often found in various pharmaceuticals and agrochemicals . The sulfonamide group is a functional group that is present in many antibiotics . The 1,4-benzoxazine ring is a type of oxazine ring that is fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, MS, and IR spectroscopy, as well as X-ray crystallography . These techniques would provide information about the connectivity of atoms, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis, and the 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties would be influenced by factors such as the compound’s functional groups and molecular structure .

Scientific Research Applications

Antibacterial Activity

  • Research has shown that certain benzoxazine derivatives, including compounds similar to the specified chemical, exhibit significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, and others. These findings suggest potential applications in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).

Hydrolysis and Tautomerism Studies

  • Studies on related benzoxazine compounds have explored their hydrolysis behaviors, revealing insights into the tautomerism between enamine and ketimine forms. Such research is vital for understanding the chemical properties and potential applications of these compounds (Iwanami, Kenjo, Nishibe, Kajiura & Isoyama, 1964).

Antimicrobial and Enzyme Inhibition

Serotonin-3 (5-HT3) Receptor Antagonists

  • Research has been conducted on benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists, indicating potential therapeutic applications in neurological and psychiatric disorders (Kuroita, Sakamori & Kawakita, 1996).

COX-2 / 5-LOX Inhibitory Activity

  • Some benzoxazine derivatives have demonstrated notable inhibitory activity on COX-2 and 5-LOX, enzymes involved in inflammation and other physiological processes. This suggests potential use in developing anti-inflammatory agents (Reddy & Rao, 2008).

Antioxidant Activity

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These studies might involve testing the compound in cell cultures or animal models to assess its toxicity .

Future Directions

Future research on this compound might involve optimizing its synthesis, studying its reactivity, investigating its mechanism of action, and assessing its safety and efficacy as a potential drug .

properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4/c1-2-35-20-10-6-4-8-18(20)28-21(33)13-32-19-9-5-3-7-17(19)23-24(32)26(34)31(15-27-23)14-22-29-25(30-36-22)16-11-12-16/h3-10,15-16H,2,11-14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUOIZNZUCVGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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